1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone
Overview
Description
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone is an organic compound with the molecular formula C16H15BrO3S2 This compound features a bromophenyl group and a methylphenylsulfonyl group attached to an acetone backbone
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenylsulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate acetone derivative under controlled conditions to form the bromophenylsulfanyl intermediate.
Introduction of the Methylphenylsulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylphenylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone involves its interaction with specific molecular targets and pathways. The bromophenyl and methylphenylsulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone can be compared with similar compounds such as:
1-[(4-Bromophenyl)sulfanyl]-2-[(4-methylphenyl)sulfonyl]ethane: This compound has a similar structure but with an ethane backbone instead of acetone.
1-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone: This compound has a chlorophenyl group instead of a bromophenyl group.
1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]propane: This compound has a propane backbone instead of acetone.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)sulfonylpropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3S2/c1-12-2-8-16(9-3-12)22(19,20)11-14(18)10-21-15-6-4-13(17)5-7-15/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQIIMZLQRIYRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CSC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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